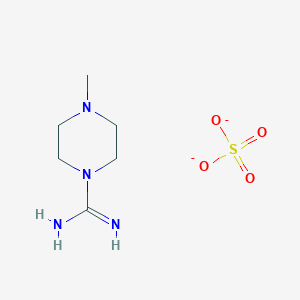
4-Methylpiperazine-1-carboximidamide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperazine-1-carboximidamide sulfate is a synthetic compound with the molecular formula C6H16N4O4S and a molecular weight of 240.28 g/mol . It is also known by its CAS number 1130758-96-1 . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-1-carboximidamide sulfate typically involves the reaction of 4-methylpiperazine with cyanamide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated as a sulfate salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 .
Industrial Production Methods
Industrial production of 4-Methylpiperazine-1-carboximidamide sulfate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction is monitored using various analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-1-carboximidamide sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Sodium borohydride; conditions include anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
4-Methylpiperazine-1-carboximidamide sulfate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or binding to specific proteins, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpiperazine-1-carboxamidine hemisulfate
- 1-Guanyl-4-methyl-piperazine
- 4-Methyl-1-piperazincarboxamidine
Uniqueness
4-Methylpiperazine-1-carboximidamide sulfate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different research fields set it apart from similar compounds .
Properties
Molecular Formula |
C6H14N4O4S-2 |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-methylpiperazine-1-carboximidamide;sulfate |
InChI |
InChI=1S/C6H14N4.H2O4S/c1-9-2-4-10(5-3-9)6(7)8;1-5(2,3)4/h2-5H2,1H3,(H3,7,8);(H2,1,2,3,4)/p-2 |
InChI Key |
OWFBETMVTYKOTM-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCN(CC1)C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
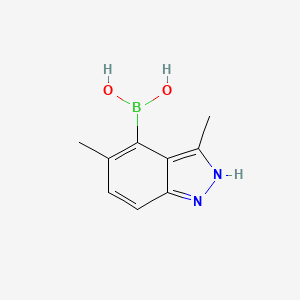
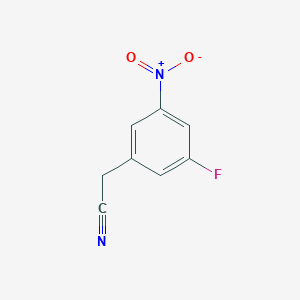
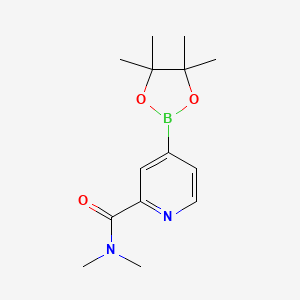
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
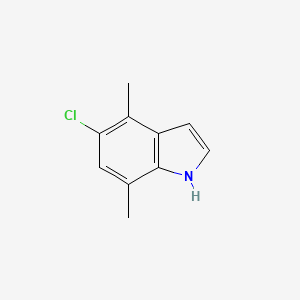

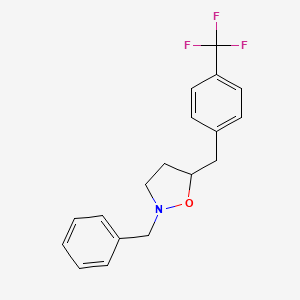
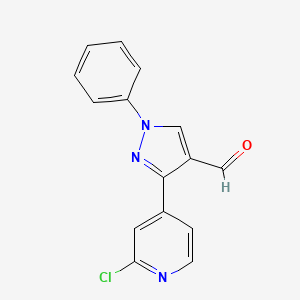
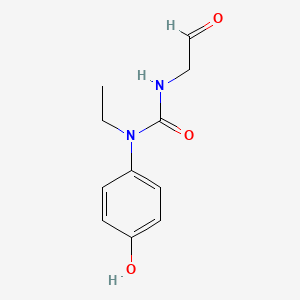
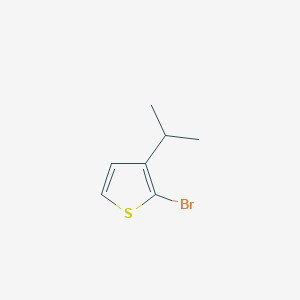
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
